zinc;5-chloro-4-[cyclohexyl(methyl)amino]-2-(trifluoromethyl)benzenediazonium;tetrachloride
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Overview
Description
Zinc;5-chloro-4-[cyclohexyl(methyl)amino]-2-(trifluoromethyl)benzenediazonium;tetrachloride is a complex organic compound that features a diazonium group, a trifluoromethyl group, and a cyclohexyl(methyl)amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of zinc;5-chloro-4-[cyclohexyl(methyl)amino]-2-(trifluoromethyl)benzenediazonium;tetrachloride typically involves multiple steps. The starting material is often a substituted benzene derivative, which undergoes a series of reactions to introduce the desired functional groups. Common synthetic routes include:
Nitration and Reduction: The benzene derivative is first nitrated to introduce a nitro group, which is then reduced to an amino group.
Diazotization: The amino group is converted to a diazonium salt using nitrous acid.
Substitution: The diazonium salt undergoes substitution reactions to introduce the trifluoromethyl and cyclohexyl(methyl)amino groups.
Complexation with Zinc: The final step involves complexation with zinc tetrachloride to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, stringent control of reaction conditions, such as temperature, pressure, and pH, is crucial to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Zinc;5-chloro-4-[cyclohexyl(methyl)amino]-2-(trifluoromethyl)benzenediazonium;tetrachloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the diazonium group.
Reduction: Reduction reactions can convert the diazonium group to an amino group.
Substitution: The diazonium group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides, hydroxides, and amines can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a wide range of substituted benzene derivatives.
Scientific Research Applications
Zinc;5-chloro-4-[cyclohexyl(methyl)amino]-2-(trifluoromethyl)benzenediazonium;tetrachloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules.
Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of zinc;5-chloro-4-[cyclohexyl(methyl)amino]-2-(trifluoromethyl)benzenediazonium;tetrachloride involves its interaction with molecular targets and pathways. The diazonium group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or activation of their functions. The trifluoromethyl group can enhance the compound’s stability and bioavailability, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
- Zinc;5-chloro-4-[cyclohexyl(methyl)amino]-2-(trifluoromethyl)benzenediazonium;trifluoromethanesulfonate
- Zinc;5-chloro-4-[cyclohexyl(methyl)amino]-2-(trifluoromethyl)benzenediazonium;hexafluorophosphate
Uniqueness
Compared to similar compounds, zinc;5-chloro-4-[cyclohexyl(methyl)amino]-2-(trifluoromethyl)benzenediazonium;tetrachloride offers unique properties such as enhanced stability and reactivity due to the presence of the trifluoromethyl group. Its ability to form stable complexes with zinc also makes it distinct and valuable for specific applications in research and industry.
Properties
CAS No. |
52638-78-5 |
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Molecular Formula |
C28H32Cl6F6N6Zn |
Molecular Weight |
844.7 g/mol |
IUPAC Name |
zinc;5-chloro-4-[cyclohexyl(methyl)amino]-2-(trifluoromethyl)benzenediazonium;tetrachloride |
InChI |
InChI=1S/2C14H16ClF3N3.4ClH.Zn/c2*1-21(9-5-3-2-4-6-9)13-7-10(14(16,17)18)12(20-19)8-11(13)15;;;;;/h2*7-9H,2-6H2,1H3;4*1H;/q2*+1;;;;;+2/p-4 |
InChI Key |
LJCQOGFTMCSAOQ-UHFFFAOYSA-J |
Canonical SMILES |
CN(C1CCCCC1)C2=C(C=C(C(=C2)C(F)(F)F)[N+]#N)Cl.CN(C1CCCCC1)C2=C(C=C(C(=C2)C(F)(F)F)[N+]#N)Cl.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2] |
Origin of Product |
United States |
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